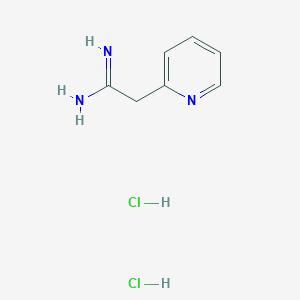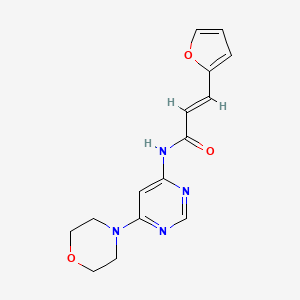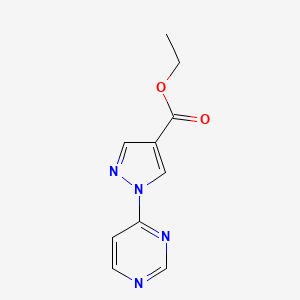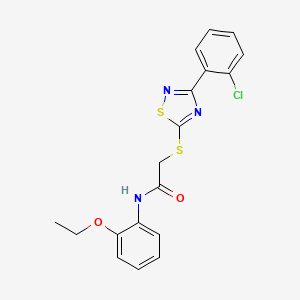![molecular formula C18H18FN3O3S B2552347 4-(2-Fluorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 684238-03-7](/img/structure/B2552347.png)
4-(2-Fluorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the core pyridine ring, followed by the introduction of the fluorophenyl group, the morpholinyl group, and the sulfanyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Fluorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Researchers may investigate its binding affinity, specificity, and potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be evaluated for its efficacy in treating various diseases, such as cancer, infections, and neurological disorders. Preclinical studies and clinical trials are conducted to assess its safety and effectiveness.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Fluorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile include other heterocyclic compounds with similar functional groups. Examples include:
- 4-(2-Chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- 4-(2-Bromophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement within the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c19-15-4-2-1-3-12(15)13-9-16(23)21-18(14(13)10-20)26-11-17(24)22-5-7-25-8-6-22/h1-4,13H,5-9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYAAVFUUVJPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)
![4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2552266.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2552267.png)




![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)
![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)

![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2552283.png)

![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)
![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)
